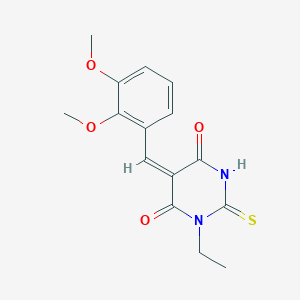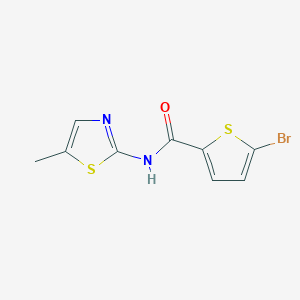
N-butyl-1-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
描述
N-butyl-1-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, also known as BDMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDMC is a triazole derivative that has been synthesized using different methods, and its unique structure has led to its investigation as a potential therapeutic agent in several diseases.
作用机制
The mechanism of action of N-butyl-1-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is not fully understood, but several studies have suggested that it exhibits its biological activity through the inhibition of various enzymes and signaling pathways. N-butyl-1-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been reported to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. N-butyl-1-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and cancer. Furthermore, N-butyl-1-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been reported to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects:
N-butyl-1-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been reported to exhibit several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and regulation of oxidative stress. N-butyl-1-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Furthermore, N-butyl-1-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been reported to inhibit the proliferation of cancer cells by arresting the cell cycle at the G1 phase. N-butyl-1-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has also been shown to regulate oxidative stress by increasing the activity of antioxidant enzymes.
实验室实验的优点和局限性
N-butyl-1-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, N-butyl-1-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has limitations in terms of its solubility, which can affect its bioavailability and efficacy. Furthermore, N-butyl-1-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has limited water solubility, which can make it difficult to administer in vivo.
未来方向
N-butyl-1-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has significant potential for further investigation in various fields, including cancer therapy, neuroprotection, and anti-inflammatory activity. Future research could focus on the optimization of N-butyl-1-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide's synthesis methods to improve its solubility and bioavailability. Furthermore, future studies could investigate the efficacy of N-butyl-1-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide in combination with other therapeutic agents to enhance its biological activity. Finally, future research could also focus on the development of N-butyl-1-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide as a potential drug candidate for various diseases.
Conclusion:
In conclusion, N-butyl-1-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. N-butyl-1-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been synthesized using different methods, and its unique structure has led to its investigation as a potential therapeutic agent in several diseases. N-butyl-1-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide exhibits anticancer activity, neuroprotective effects, and anti-inflammatory activity through the inhibition of various enzymes and signaling pathways. Furthermore, N-butyl-1-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments, including its high purity, stability, and low toxicity. Future research could focus on the optimization of N-butyl-1-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide's synthesis methods and its development as a potential drug candidate for various diseases.
科学研究应用
N-butyl-1-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been investigated for its potential applications in various fields, including cancer therapy, neuroprotection, and anti-inflammatory activity. Several studies have reported that N-butyl-1-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide exhibits anticancer activity against various cancer cell lines, including lung, breast, and colon cancer. N-butyl-1-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has also been shown to possess neuroprotective effects against oxidative stress-induced neuronal damage. Furthermore, N-butyl-1-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
N-butyl-1-(2,6-dimethylphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-5-6-10-17-16(21)14-13(4)20(19-18-14)15-11(2)8-7-9-12(15)3/h7-9H,5-6,10H2,1-4H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COXMVTDXSJAABA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(N(N=N1)C2=C(C=CC=C2C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![dimethyl 5-{[4-(pentanoylamino)benzoyl]amino}isophthalate](/img/structure/B4719032.png)
![N-benzyl-2-(benzylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine](/img/structure/B4719035.png)
![N-(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B4719041.png)
![8,9-dimethyl-7-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4719047.png)
![4-(3-chloro-4-fluorophenyl)-5-{[(4-fluorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4719055.png)

![3-benzyl-5-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4719066.png)
![2-bromo-6-ethoxy-4-{[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4719081.png)
![(3-isopropoxyphenyl)[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B4719098.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-ethoxyacetamide](/img/structure/B4719109.png)


![ethyl 4,5-dimethyl-2-{[(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4719124.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-methoxy-N,5-dimethylbenzenesulfonamide](/img/structure/B4719128.png)